Cas no 943722-09-6 (tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate)

tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate structure
943722-09-6 structure
Product name:tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate
CAS No:943722-09-6
MF:C12H23NO3
MW:229.315923929214
CID:5051525
PubChem ID:25417625

tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • trans-n-boc-4-aminomethyl-cyclohexanol
    • tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate
    • tert-Butyl ((trans-4-hydroxycyclohexyl)methyl)carbamate
    • TERT-BUTYL (4-HYDROXYCYCLOHEXYL)METHYLCARBAMATE
    • trans-4-[(Boc-amino)methyl]cyclohexanol
    • 1-(Boc-aminomethyl)-4-hydroxycyclohexane
    • tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate
    • trans-(4-hydroxy-cyclohexylmethyl)-carbamic acid tert-butyl ester
    • tert-butyl ((1r,4r)-4-hydroxycyclohexyl)methylcarbamate
    • (4-hydroxy-cy
    • 1,1-Dimethylethyl N-[(cis-4-hydroxycyclohexyl)methyl]carbamate (ACI)
    • cis-tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate
    • Tert-butyl trans-(4-hydroxycyclohexyl)methylcarbamate
    • DTXSID40649614
    • tert-butyl-N-[(cis-4-hydroxycyclohexyl)methyl]carbamate
    • TERT-BUTYL N-{[(1R,4R)-4-HYDROXYCYCLOHEXYL]METHYL}CARBAMATE
    • CS-0142283
    • SCHEMBL2177401
    • WQB91945
    • trans-N-Boc-4-aminomethylcyclohexanol
    • trans-4-hydroxy-cyclohexylmethyl-carbamic acid tert-butyl ester
    • SCHEMBL1204996
    • 4-[(Boc-amino)methyl]cyclohexanol
    • CS-0142282
    • tert-Butyl((trans-4-hydroxycyclohexyl)methyl)carbamate
    • tert-butyl cis-4-hydroxycyclohexyl)methylcarbamate
    • DB-119785
    • EN300-6197372
    • MFCD16620881
    • tert-butyl(trans-4-hydroxycyclohexyl)methylcarbamate
    • MFCD07369858
    • tert-Butyl [(4-hydroxycyclohexyl)methyl]carbamate
    • tert-Butyl (((1r,4r)-4-hydroxycyclohexyl)methyl)carbamate
    • SY238743
    • trans-N-Boc-4-Aminomethyl Cyclohexanol
    • EN300-6959275
    • SB22033
    • SCHEMBL1204998
    • AS-36632
    • trans-4-(bocaminomethyl)cyclohexanol
    • SY259928
    • BS-26105
    • tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
    • Trans tert-butyl (4-hydroxycyclohexyl)methylcarbamate
    • AKOS022183324
    • 1021919-45-8
    • 943722-09-6
    • XWYVCQSOGJIMPK-UHFFFAOYSA-N
    • E81771
    • tert-butyl (trans-4-hydroxycyclohexyl)methylcarbamate
    • (4-hydroxy-cyclohexylmethyl)-carbamic acid tert-butyl ester
    • XWYVCQSOGJIMPK-AOOOYVTPSA-N
    • Carbamic acid, N-[(trans-4-hydroxycyclohexyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(cis-4-hydroxycyclohexyl)methyl]carbamate
    • tert-butyl N-{[(1s,4s)-4-hydroxycyclohexyl]methyl}carbamate
    • CIS-N-BOC-4-AMINOMETHYL-CYCLOHEXANOL
    • XWYVCQSOGJIMPK-MGCOHNPYSA-N
    • DB-257146
    • CS-0205663
    • 1188475-96-8
    • Inchi: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+
    • InChI Key: XWYVCQSOGJIMPK-AOOOYVTPSA-N
    • SMILES: C([C@H]1CC[C@@H](O)CC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 229.16779360g/mol
  • Monoisotopic Mass: 229.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.6

tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1249002-1g
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
943722-09-6 97%
1g
$500 2023-09-04
eNovation Chemicals LLC
Y1249002-250mg
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
943722-09-6 97%
250mg
$260 2023-09-04
eNovation Chemicals LLC
Y1249002-100mg
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
943722-09-6 97%
100mg
$175 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212923-100mg
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
943722-09-6 97%
100mg
¥1297.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212923-1g
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
943722-09-6 97%
1g
¥4867.00 2024-04-24
1PlusChem
1P01XG0S-1g
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
943722-09-6 ≥97.0%
1g
$705.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212923-250mg
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
943722-09-6 97%
250mg
¥2364.00 2024-04-24
1PlusChem
1P01XG0S-100mg
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
943722-09-6 ≥97.0%
100mg
$223.00 2023-12-16
1PlusChem
1P01XG0S-250mg
tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate
943722-09-6 ≥97.0%
250mg
$351.00 2023-12-16

tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
Reference
Preparation of pyrimidine derivatives useful as inhibitors of PKC-theta for treating various diseases
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
Reference
N-[4-(quinolin-4-yloxy)cyclohexyl(methyl)](hetero)arylcarboxamides as androgen receptor antagonists, production and use thereof as medicinal products
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
Reference
Preparation of naphthylpyrimidine, naphthylpyrazine and naphthylpyridazine analogs and their use as agonists of the Wnt-β-catenin cellular messaging system
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  20 h, rt
Reference
Preparation of quinolinyloxycyclohexylmethylheteroarylcarboxamide derivatives for use as androgen receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Heptane ;  48 h, 10 bar, 80 °C
Reference
Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives
Wollenburg, Marco; Heusler, Arne; Bergander, Klaus; Glorius, Frank, ACS Catalysis, 2020, 10(19), 11365-11370

tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Raw materials

tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate Preparation Products

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